tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate
Description
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is a carbamate-protected amine derivative featuring a tetrahydrofuran (oxolane) ring. This compound is a chiral building block in organic synthesis, particularly in pharmaceutical intermediates, where stereochemical precision is critical for bioactivity . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(5-12)14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
CZOJNJOUBYNHNG-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)CO |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Features
The target compound contains two chiral centers (3S,5S) within a five-membered oxolane ring. Retrosynthetically, the molecule can be dissected into:
- A Boc-protected amine at position 3.
- A hydroxymethyl group at position 5.
- A tetrahydrofuran backbone.
Key disconnections include:
- Boc group introduction via carbamate formation.
- Oxolane ring construction through cyclization of a diol or amino alcohol precursor.
- Stereochemical control via chiral starting materials or asymmetric catalysis.
Synthetic Challenges
- Stereoselectivity : Simultaneous establishment of (3S,5S) configuration.
- Ring strain : Efficient cyclization to form the tetrahydrofuran core.
- Functional group reactivity : Hydroxymethyl and Boc groups require orthogonal protection-deprotection strategies.
Synthetic Routes and Methodologies
Route 1: Lactonization of Boc-Protected Amino Alcohols
This approach adapts methodologies from β-lactam synthesis (PMC2915268), where Boc-protected serine derivatives undergo cyclization to form oxetan-3-yl carbamates. For the target oxolane analog:
Step 1: Preparation of Boc-Protected Diol Precursor
A homologated serine derivative (e.g., Boc-(S)-α-hydroxymethylleucine) is treated with isobutyl chloroformate in tetrahydrofuran (THF) to form a mixed anhydride intermediate. Subsequent intramolecular cyclization under basic conditions yields the oxolane ring.
Reaction Scheme :
$$
\text{Boc-NH-CH(CH}2\text{OH)-CH}2\text{OH} \xrightarrow[\text{i-BuOCOCl, NMM}]{\text{THF, 0°C}} \text{Oxolane ring} + \text{byproducts}
$$
Conditions :
- Temperature : 0°C to room temperature.
- Base : N-methylmorpholine (NMM).
- Yield : ~90% (analogous to PMC2915268).
Step 2: Stereochemical Optimization
Chiral auxiliaries or enzymatic resolution (e.g., lipases) ensure (3S,5S) configuration. For example, Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers.
Route 2: Phase-Transfer Catalyzed Alkylation
Adapted from CN102020589B, this method employs phase-transfer catalysis (PTC) to introduce the hydroxymethyl group post-cyclization.
Step 1: Boc Protection of Oxolan-3-amine
Oxolan-3-amine is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) to form the Boc-protected intermediate.
Reaction Scheme :
$$
\text{Oxolan-3-amine} + (\text{Boc})2\text{O} \xrightarrow[\text{DMAP}]{\text{DCM}} \text{Boc-Oxolan-3-amine} + \text{CO}2
$$
Conditions :
Step 2: Hydroxymethyl Group Introduction
The Boc-protected amine undergoes alkylation with formaldehyde under PTC conditions (tetrabutylammonium bromide, KOH).
Reaction Scheme :
$$
\text{Boc-Oxolan-3-amine} + \text{HCHO} \xrightarrow[\text{(n-Bu)}_4\text{NBr, KOH}]{\text{EtOAc}} \text{Target Compound}
$$
Conditions :
Route 3: Enzymatic Oxidation and Reduction
Drawing from EP2510089B1, monooxygenases catalyze stereoselective hydroxylation of pyrrolidine precursors, which are subsequently oxidized to oxolane derivatives.
Key Steps :
- Enzymatic hydroxylation : Pseudomonas putida KT2440 monooxygenase converts pyrrolidine to (3S,5S)-diol.
- Cyclization : Acid-catalyzed dehydration forms the oxolane ring.
- Boc protection : Standard carbamate formation.
Advantages :
Comparative Analysis of Synthetic Methods
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the oxolane ring can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbamate moiety can produce amines.
- Substitution reactions can lead to a variety of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the interactions of carbamates with biological macromolecules.
Medicine: In the field of medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various pharmacological activities, including antitumor and antimicrobial properties.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The oxolane ring and hydroxymethyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Data
Reactivity and Stability
- Boc Deprotection : All compounds undergo Boc removal under acidic conditions (e.g., HCl in dioxane), but the oxolane-based target compound may exhibit slower deprotection kinetics due to steric hindrance from the hydroxymethyl group.
- Solubility : The hydroxymethyl group increases aqueous solubility compared to the ketone () and cyclopentane () analogs.
Biological Activity
Tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.2774 g/mol
- CAS Number : 663948-85-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound exhibits properties that may influence neuroprotective mechanisms and oxidative stress responses.
Neuroprotective Effects
Research has indicated that compounds similar to this compound can exhibit neuroprotective effects. For instance, studies have shown that certain carbamate derivatives can reduce oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro studies suggest that it can modulate levels of malondialdehyde (MDA), a marker of oxidative stress, and enhance glutathione (GSH) levels in neuronal cells . This suggests a potential role in protecting cells from oxidative damage.
Study 1: Effects on Astrocyte Cultures
A study investigated the impact of this compound on astrocyte cultures under oxidative stress conditions induced by Aβ exposure. The results demonstrated:
- Reduction in MDA Levels : Treatment with the compound resulted in significantly lower MDA levels compared to untreated controls.
- Increased GSH Levels : Enhanced GSH levels were observed, indicating improved antioxidant capacity .
Study 2: In Vivo Neuroprotective Assessment
In vivo assessments using animal models have shown that similar compounds can provide protection against cognitive decline associated with neurodegenerative conditions. The administration of these compounds led to improved behavioral outcomes and reduced markers of inflammation and oxidative stress in brain tissues .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a chiral oxolane intermediate. Key steps include:
- Base-mediated coupling : Use tert-butyl dicarbonate (Boc anhydride) with a chiral oxolane amine in aprotic solvents (e.g., THF or dichloromethane) under inert conditions. Triethylamine is often employed as a base to deprotonate the amine .
- Temperature control : Reactions are conducted at 0°C to room temperature to minimize side reactions like epimerization .
- Purification : Chromatography or crystallization is critical for isolating enantiomerically pure product. HPLC with chiral columns (e.g., using acetonitrile/water gradients) resolves stereoisomers .
Q. How is the structural configuration of this compound validated, particularly its (3S,5S) stereochemistry?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (using SHELX programs) provides unambiguous confirmation of the oxolane ring conformation and Boc-group orientation .
- NMR spectroscopy : - and -NMR distinguish diastereotopic protons (e.g., hydroxymethyl group) and verify coupling patterns consistent with the (3S,5S) configuration .
- Optical rotation : Comparison with literature values for enantiopure standards validates chiral purity .
Q. What are the stability profiles of this carbamate under acidic, basic, and oxidative conditions?
- Methodological Answer :
- Acidic conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) in dichloromethane, generating the free amine. Reaction progress is monitored via TLC or LC-MS .
- Basic conditions : Stability in aqueous NaOH (pH >10) depends on temperature; prolonged exposure leads to oxolane ring hydrolysis .
- Oxidative stability : The compound is stable to ambient oxygen but degrades under strong oxidants (e.g., ) via radical-mediated pathways. Stability is assessed using accelerated degradation studies .
Advanced Research Questions
Q. How can conflicting data on reaction efficiency between solution-phase and solid-phase syntheses be resolved?
- Methodological Answer :
- Root-cause analysis : Compare intermediates via LC-MS to identify side products (e.g., dimerization in solution phase due to unprotected hydroxymethyl groups) .
- Solid-phase advantages : Resin-bound syntheses (e.g., using Wang resin) minimize side reactions by isolating reactive sites. Yield discrepancies are addressed by optimizing coupling reagents (e.g., HATU vs. DCC) .
- Kinetic studies : Monitor activation energies for Boc deprotection/reattachment using differential scanning calorimetry (DSC) .
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Transmetallation barriers : The hydroxymethyl group’s electron-donating effects enhance oxidative addition efficiency in Suzuki-Miyaura couplings. Density functional theory (DFT) calculations model transition states .
- Protection-deprotection strategies : The Boc group stabilizes the amine during coupling but requires TFA cleavage post-reaction. Competing pathways (e.g., β-hydride elimination) are minimized using Pd(OAc)/XPhos systems .
Q. How does the compound’s conformation impact its binding affinity in enzyme inhibition assays?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina. The oxolane ring’s chair conformation optimizes hydrogen bonding with active sites .
- SAR studies : Modify the hydroxymethyl group to esters or ethers; assess IC shifts. For example, acetylating the hydroxymethyl reduces solubility but improves membrane permeability .
Q. What analytical strategies address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity assessment : Use DSC for melting point analysis (reported range: 40–42°C). Impurities from synthesis (e.g., residual solvents) broaden ranges .
- High-resolution MS : Resolve isotopic patterns to confirm molecular formula (CHNO). Discrepancies in -NMR shifts often stem from solvent effects (CDCl vs. DMSO-d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
